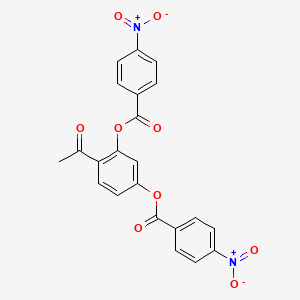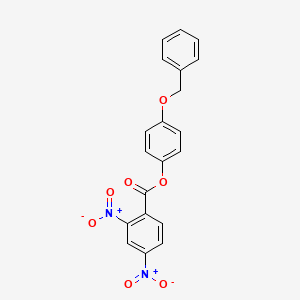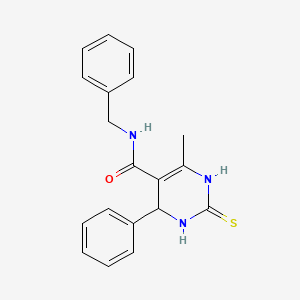![molecular formula C28H33N3O B10884397 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10884397.png)
1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenoxybenzyl Group: This step involves the reaction of the piperidine derivative with 3-phenoxybenzyl chloride under basic conditions to form the desired intermediate.
Formation of the Final Compound: The intermediate is then reacted with 4-phenylpiperazine under suitable conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- **1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine
- **1-(3,4-Dichlorobenzyl)piperidin-4-yl]-4-phenylpiperazine
- **1-(4-Bromobenzyl)piperidin-4-yl]-4-phenylpiperazine
Uniqueness: 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is unique due to the presence of the phenoxybenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable molecule for various research and industrial applications.
Propriétés
Formule moléculaire |
C28H33N3O |
|---|---|
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C28H33N3O/c1-3-9-25(10-4-1)30-18-20-31(21-19-30)26-14-16-29(17-15-26)23-24-8-7-13-28(22-24)32-27-11-5-2-6-12-27/h1-13,22,26H,14-21,23H2 |
Clé InChI |
ZBSGVXKIIFBCSW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10884318.png)

![2-(4-Bromophenoxy)-1-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B10884326.png)
![(3,4-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884332.png)

![2,6-Dimethoxy-4-{[4-(pentan-3-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10884350.png)
![2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B10884359.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10884366.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B10884371.png)
![3-[(3-bromobenzyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10884377.png)
![5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884382.png)
![2-(4-Methylphenoxy)-1-[4-(4-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10884393.png)


